molecular formula C10H7F3N2O B041369 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 96145-98-1

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

Cat. No.: B041369
CAS No.: 96145-98-1
M. Wt: 228.17 g/mol
InChI Key: PSQCMVQGPMFFCX-UHFFFAOYSA-N
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Description

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 5 and a phenyl group at position 2 makes this compound particularly interesting for various applications in scientific research and industry.

Mechanism of Action

Target of Action

It has been used in the preparation of an inhibitor ofADAMTS-5 , suggesting that it may interact with this enzyme or related proteins.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as an inhibitor of adamts-5 , it might be involved in the regulation of extracellular matrix organization and cartilage development.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability and stability.

Result of Action

Given its potential role as an inhibitor of adamts-5 , it might have effects on extracellular matrix organization and cartilage development.

Action Environment

It is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen and temperature variations might affect its stability.

Preparation Methods

The synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol typically involves the reaction of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its role as an inhibitor of ADAMTS-5 , an enzyme implicated in various inflammatory processes. Molecular simulations indicate that this compound exhibits a favorable binding affinity to the active site of ADAMTS-5, suggesting its potential efficacy in modulating inflammatory responses .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory cascade, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits potent activity against various strains of bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL have been reported for certain derivatives of pyrazole compounds related to this structure .

Anticancer Activity

In the context of cancer research, this compound has shown promise as a potential anticancer agent. It has been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The compound’s ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialMIC values as low as 0.5 µg/mL against MRSA
AnticancerIC50 values around 26 µM against A549 cell line

Detailed Research Findings

  • Anti-inflammatory Studies : A study indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in cellular models, contributing to decreased inflammation markers .
  • Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were synthesized and tested against bacterial strains. The results showed that those containing the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .
  • Anticancer Mechanisms : Investigations into the mechanism of action revealed that this compound induces apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic Bcl-2 levels .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQCMVQGPMFFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358397
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96145-98-1
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96145-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 184 parts of ethyl trifluoroacetoacetate, 120 parts of phenylhydrazine, 200 parts by volume of ethanol and 20 parts by volume of 22° Be hydrochloric acid was heated under reflux, with stirring, for one hour, then 500 parts of water were added and the product was cooled in ice. The yellow precipitate obtained was filtered off, drained, washed, with a small portion of chilled toluene until decoloration took place. Thereafter it was dried in an oven (50° C.). 215 parts of 1-phenyl-3-trifluoromethyl-5-pyrazolone was obtained of which the melting point was 193° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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